molecular formula C10H10Cl3NO5S B14647208 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid CAS No. 53859-35-1

2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid

Cat. No.: B14647208
CAS No.: 53859-35-1
M. Wt: 362.6 g/mol
InChI Key: RORRZKNHSVHBMF-UHFFFAOYSA-N
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Description

2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid is a synthetic organic compound known for its unique chemical structure and properties It is derived from 2,4,5-Trichlorophenoxyacetic acid, a well-known herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid typically involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

2,4,5-Trichlorophenoxyacetic acid+ethane-1-sulfonyl chloride2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid\text{2,4,5-Trichlorophenoxyacetic acid} + \text{ethane-1-sulfonyl chloride} \rightarrow \text{this compound} 2,4,5-Trichlorophenoxyacetic acid+ethane-1-sulfonyl chloride→2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A precursor and structurally related compound known for its herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal activity.

    2,4,5-Trichlorophenol: A related compound used in the synthesis of 2,4,5-Trichlorophenoxyacetic acid.

Uniqueness

2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid is unique due to the presence of both the sulfonic acid and acetamido groups, which confer distinct chemical and biological properties

Properties

CAS No.

53859-35-1

Molecular Formula

C10H10Cl3NO5S

Molecular Weight

362.6 g/mol

IUPAC Name

2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]ethanesulfonic acid

InChI

InChI=1S/C10H10Cl3NO5S/c11-6-3-8(13)9(4-7(6)12)19-5-10(15)14-1-2-20(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,16,17,18)

InChI Key

RORRZKNHSVHBMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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